![molecular formula C23H21NO4 B14310661 2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid CAS No. 116464-24-5](/img/structure/B14310661.png)
2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid is a complex organic compound that features both aromatic and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base to form a chalcone intermediate.
Amination: The chalcone intermediate is then reacted with 2-aminobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
科学研究应用
2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings can also participate in π-π interactions with aromatic amino acids in proteins, further influencing their function.
相似化合物的比较
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the additional aromatic ring and amine group.
2-Aminobenzoic acid (Anthranilic acid): Similar structure but lacks the hydroxyl and additional aromatic ring.
2-{[1-(2-Hydroxyphenyl)-3-oxopropyl]amino}benzoic acid: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as the additional aromatic ring with a methyl substituent. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
116464-24-5 |
|---|---|
分子式 |
C23H21NO4 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-[[1-(2-hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-15-8-2-3-9-16(15)22(26)14-20(17-10-5-7-13-21(17)25)24-19-12-6-4-11-18(19)23(27)28/h2-13,20,24-25H,14H2,1H3,(H,27,28) |
InChI 键 |
KDBYXRFWSXHLFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)CC(C2=CC=CC=C2O)NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



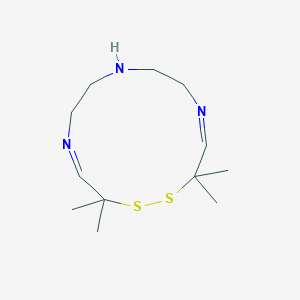
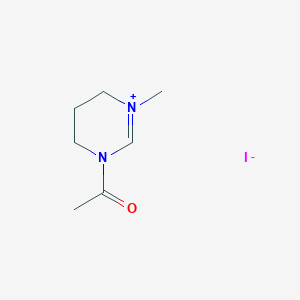
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
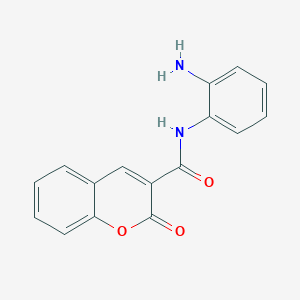
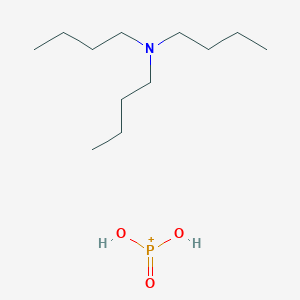
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
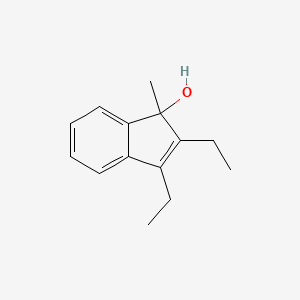
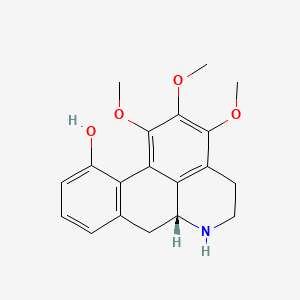
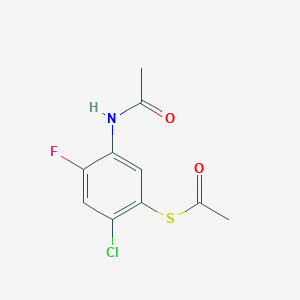
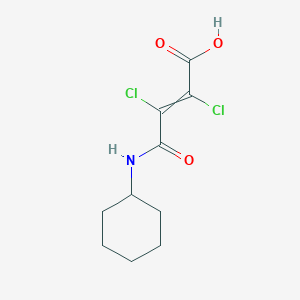
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
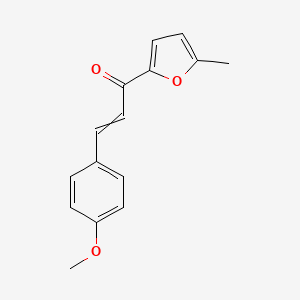
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
